ADBICA-d9 -

ADBICA-d9

Catalog Number: EVT-1505025
CAS Number:
Molecular Formula: C20H20D9N3O2
Molecular Weight: 352.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADBICA-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of ADBICA by GC- or LC-mass spectrometry. ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Its name refers to its structure, which has a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base at the amide group. The base is similar to that of the aminoalkylindoles that potently activate both CB receptors. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Source and Classification

ADBICA-d9 can be classified as a synthetic cannabinoid receptor agonist. It is derived from the indole structure, which is common among many synthetic cannabinoids. The compound's synthesis typically involves modifications to existing structures to enhance potency or alter pharmacokinetic properties. It is important to note that synthetic cannabinoids like ADBICA-d9 are often found in products marketed as "legal highs" or "herbal incense," raising concerns regarding their safety and legality.

Synthesis Analysis

Methods and Technical Details

The synthesis of ADBICA-d9 involves several chemical reactions that typically start with indole derivatives. One common method includes:

  1. Preparation of Indole Derivatives: Starting materials such as indole or its derivatives undergo alkylation to introduce various functional groups.
  2. Formation of the Amide Bond: The reaction between the indole derivative and an appropriate acid chloride leads to the formation of an amide bond, which is crucial for the activity of ADBICA-d9.
  3. Deuteration: The introduction of deuterium (d9) can be achieved through specific reactions involving deuterated solvents or reagents during synthesis, enhancing the compound's stability and allowing for isotopic labeling in studies.
Molecular Structure Analysis

Structure and Data

ADBICA-d9 features a complex molecular structure characterized by:

  • Core Structure: An indole ring system that provides a scaffold for cannabinoid activity.
  • Functional Groups: Various substituents that influence its binding affinity to cannabinoid receptors.

The molecular formula for ADBICA-d9 is typically represented as C23H30D9N2OC_{23}H_{30}D_9N_2O, where D9D_9 indicates the presence of deuterium atoms in specific positions on the molecule. Its three-dimensional structure can be analyzed using computational chemistry tools, providing insights into its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

ADBICA-d9 undergoes several key reactions relevant to its pharmacological profile:

  1. Binding Affinity Studies: ADBICA-d9 exhibits high binding affinity for cannabinoid receptors, particularly CB1 and CB2 receptors. This binding can be quantified using radiolabeled GTPγS binding assays, which measure G protein activation upon receptor engagement .
  2. Metabolism: The metabolism of ADBICA-d9 involves hepatic enzymes that lead to the formation of various metabolites, which can also exhibit psychoactive properties. Studies have shown that metabolites can be detected in biological samples using LC-MS/MS techniques .
  3. Toxicological Reactions: The compound has been implicated in adverse reactions when consumed, leading to significant health risks, including psychosis and cardiovascular issues .
Mechanism of Action

Process and Data

ADBICA-d9 acts primarily as an agonist at cannabinoid receptors, leading to a cascade of intracellular effects:

  • Activation of CB1 Receptors: Binding to CB1 receptors in the central nervous system results in altered neurotransmitter release, influencing mood, perception, and cognition.
  • Signal Transduction Pathways: The activation triggers pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular responses to stress and growth signals .

Research has demonstrated that doses correlating with increased plasma levels lead to observable behavioral effects in animal models, indicating a direct relationship between dosage, receptor activation, and physiological response .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ADBICA-d9 exhibits specific physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: The compound maintains stability under controlled conditions but may degrade when exposed to light or moisture.

Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to characterize these properties further .

Applications

Scientific Uses

ADBICA-d9 has several applications in scientific research:

  • Pharmacological Studies: Used to investigate cannabinoid receptor mechanisms and their effects on various physiological processes.
  • Toxicology Research: Provides insights into the effects of synthetic cannabinoids on human health, aiding in developing safety regulations.
  • Analytical Chemistry: Serves as a standard reference compound in toxicological analyses for detecting synthetic cannabinoids in biological samples .
Introduction to ADBICA-d9

ADBICA-d9 represents a strategically deuterated synthetic cannabinoid receptor agonist (SCRA) specifically engineered for advanced analytical applications. As a deuterium-substituted analog of ADBICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide), this compound has emerged as an indispensable reference material in forensic toxicology and pharmacological research. The incorporation of nine deuterium atoms ([²H] or D) at specific molecular positions fundamentally enhances its utility as an internal standard without altering its core chemical behavior. The proliferation of novel synthetic cannabinoids in recreational drug markets—compounds frequently implicated in severe public health incidents including mass intoxications and fatalities—has created an urgent need for precise analytical methodologies capable of detecting these evolving substances. Within this landscape, ADBICA-d9 serves as a critical scientific tool, enabling researchers and forensic toxicologists to accurately identify and quantify the parent ADBICA compound in complex biological matrices amid increasing regulatory challenges and chemical diversification within the SCRA class [5] [4].

Chemical Identity and Structural Characteristics of ADBICA-d9

Molecular Architecture: ADBICA-d9 possesses the systematic chemical name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d₉)-1H-indole-3-carboxamide, reflecting its strategic deuteration pattern. Its molecular formula is C₂₀H₂₀D₉N₃O₂ with a molecular weight of 352.5 g/mol. The compound maintains the core structural framework of synthetic cannabinoids in the aminoalkylindole carboxamide class: (1) an indole ring system serving as the planar aromatic foundation, (2) a carboxamide linker at the indole's 3-position, (3) an amino acid-derived tert-leucinamide moiety (1-amino-3,3-dimethylbutanamide), and (4) an N-linked pentyl chain extensively substituted with nine deuterium atoms. This pentyl chain deuteration specifically occurs at the carbon positions designated 2, 2', 3, 3', 4, 4', 5, 5', and 5'', effectively replacing all nine hydrogen atoms of the pentyl group with deuterium while preserving the core pharmacological scaffold [5].

Nomenclature and Stereochemistry: The parent compound ADBICA's name derives from its structural components: "ADB" signifies the 1-Amino-3,3-DimethylButanamide group, "I" denotes the Indole core, and "CA" refers to the CarboxAmide linkage. ADBICA-d9 specifically indicates nona-deuteration of the pentyl side chain. While the parent ADBICA features a chiral center at the carbon adjacent to the carboxamide group (C2 of the valinamide/tert-leucinamide side chain), the stereochemical configuration of ADBICA-d9 used as an analytical standard typically mirrors the most pharmacologically relevant enantiomer identified in illicit SCRA products. Research on analogous compounds suggests the (S)-enantiomer often exhibits higher receptor affinity and predominates in seized materials, though enantiomeric purity should be confirmed for specific analytical batches [6] [7].

Physicochemical Properties: ADBICA-d9 demonstrates solubility profiles compatible with common analytical solvents, facilitating its preparation for laboratory applications. Empirical solubility data reveals the following characteristics:

Table 1: Solubility Profile of ADBICA-d9 in Common Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)12
Dimethyl Sulfoxide (DMSO)12
Ethanol10
DMSO:PBS (pH 7.2) (1:8)0.11

These solubility parameters guide appropriate solvent selection for preparing stock solutions in mass spectrometry-based workflows. The compound's stability under recommended storage conditions (cool, dry environment) extends to approximately two years, ensuring analytical reproducibility over time. The extensive deuteration minimally impacts polarity and chromatographic retention compared to non-deuterated ADBICA, while providing a distinct mass spectrometric signature essential for its role as an internal standard [5].

Role of Deuterium Isotopic Labeling in Synthetic Cannabinoid Research

Analytical Advantages in Detection: The strategic incorporation of nine deuterium atoms into the pentyl chain of ADBICA-d9 creates a predictable 9 Da mass shift relative to non-deuterated ADBICA. This mass difference is crucial for its function as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Deuterated internal standards like ADBICA-d9 exhibit nearly identical chemical properties—including extraction efficiency, chromatographic retention time (slightly shorter in reversed-phase LC), and ionization efficiency—as their non-deuterated analogs. This similarity allows them to compensate for matrix effects, injection volume inconsistencies, and instrument variability during quantitative analysis. When added to biological samples (blood, urine, tissues) at a known concentration before sample preparation, ADBICA-d9 experiences the same losses and interferences as native ADBICA, enabling highly accurate quantification through comparison of their respective mass spectrometric responses [5] [3].

Metabolism Tracking and Biomarker Identification: Deuterated standards play a pivotal role in elucidating the metabolic pathways of synthetic cannabinoids. While ADBICA-d9 itself is not intended for in vivo administration, its chemical stability under physiological conditions (where carbon-deuterium bonds resist metabolic cleavage better than carbon-hydrogen bonds) makes it invaluable for in vitro metabolism studies using hepatocyte incubations or microsomal preparations. By spiking these systems with ADBICA-d9, researchers can distinguish between drug-derived metabolites and endogenous matrix components through their characteristic mass spectral doublets (signals separated by predictable mass differences corresponding to deuterated vs. non-deuterated fragments). This capability facilitates the identification of major and minor metabolic pathways, including hydroxylation, dealkylation, hydrolysis, and conjugation reactions. Understanding these pathways is essential for developing targeted forensic assays that focus on the most persistent urinary metabolites—often the most reliable indicators of consumption given the rapid metabolism of parent SCRA compounds like ADBICA [6] [7].

Pharmacological Distinction: The deuterium kinetic isotope effect (where C-D bonds exhibit slower reaction rates than C-H bonds due to greater bond strength) could theoretically alter the metabolic stability and receptor interaction kinetics of ADBICA-d9 compared to ADBICA. While not a therapeutic agent, this property is occasionally leveraged in pharmaceutical research to modify drug metabolism. However, for analytical applications, the minimal structural alteration caused by deuteration ensures that ADBICA-d9 maintains comparable receptor binding affinity to the non-deuterated compound. Research on ADBICA confirms its high potency as a CB1 receptor agonist (EC₅₀ values in the low nanomolar range), and deuterated analogs are expected to retain this affinity. This preservation of bioactivity ensures that ADBICA-d9 accurately mimics the extraction characteristics of ADBICA from biological matrices where binding to proteins or cellular components may occur [7] [1].

Research Significance in Forensic Toxicology and Analytical Chemistry

Enhancing Analytical Protocols: The emergence of ADBICA-d9 addresses critical challenges in forensic toxicology laboratories confronting the synthetic cannabinoid epidemic. Synthetic cannabinoids like ADBICA undergo extensive hepatic metabolism, leading to low or undetectable concentrations of the parent compound in biological specimens collected after intoxication events. Furthermore, their structural diversity and rapid evolution outpace the development of targeted immunoassay screening methods. ADBICA-d9 enables the implementation of highly sensitive and specific LC-MS/MS methodologies capable of detecting ADBICA itself and potentially its metabolites. By compensating for matrix effects in complex samples like whole blood, liver homogenate, or hydrolyzed urine, ADBICA-d9 improves quantification accuracy, essential for correlating concentrations with impairment or toxicity. This analytical rigor is particularly vital given the ultra-low active concentrations (often ng/mL or lower) of potent SCRAs like ADBICA in biological specimens [3] [5].

Casework Applications and Public Health Response: The deployment of ADBICA-d9-supported analytical methods contributes directly to public health surveillance and forensic investigations. Identifying ADBICA or its metabolites in biological samples from individuals experiencing severe toxicity (e.g., seizures, cardiotoxicity, psychosis) or fatalities provides crucial evidence linking adverse outcomes to specific SCRAs. This capability supports outbreak identification, as exemplified by incidents involving analogs like ADB-PINACA, where clusters of emergency department presentations were traced back to specific contaminated products. Furthermore, detecting ADBICA and related SCRAs in seized materials using methods calibrated with deuterated standards provides law enforcement and regulatory agencies with actionable intelligence on drug trafficking trends. The National Forensic Laboratory Information System (NFLIS) in the United States, which catalogues millions of analyzed samples annually, relies on such precise identification to monitor the emergence and prevalence of novel psychoactive substances [3] [1] [6].

Research on Emergent SCRAs: Beyond routine forensic casework, ADBICA-d9 serves as a template for developing deuterated standards for structurally related emerging SCRAs. The aminoalkylindole carboxamide scaffold, typified by ADBICA and featured in Pfizer patents (e.g., WO 2009/106980-A2), has become a dominant chemical framework for illicit manufacturers. Compounds sharing this core structure (e.g., ADB-FUBINACA, 5F-ADB, MDMB-4en-PINACA) frequently appear in forensic casework globally. The synthetic strategies and analytical protocols established using ADBICA-d9 facilitate the rapid development and deployment of deuterated standards for these novel threats. This capability accelerates the characterization of new substances, determination of their prevalence, and assessment of their risks, thereby informing public health warnings and regulatory control measures [6] [7].

Table 2: Core Applications of ADBICA-d9 in Scientific and Forensic Contexts

Application DomainSpecific UtilityImpact
Quantitative Mass SpectrometryInternal standard for GC-MS/LC-MS analysis of ADBICA in biological matricesEnables accurate, precise measurement of ADBICA concentrations in forensic and clinical specimens
Metabolite IdentificationTracking metabolic pathways through characteristic mass spectral patternsFacilitates discovery of persistent biomarkers for improved consumption detection
Method ValidationAssessment of extraction efficiency, matrix effects, and process variabilityEnsures reliability and defensibility of forensic toxicology results in legal contexts
Emerging SCRA AnalysisTemplate for developing deuterated standards for structurally related novel SCRAsAccelerates laboratory response to newly encountered synthetic cannabinoids in seized materials

Properties

Product Name

ADBICA-d9

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide

Molecular Formula

C20H20D9N3O2

Molecular Weight

352.5

InChI

InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)/i1D3,5D2,6D2,9D2

InChI Key

IXUYMXAKKYWKRG-MVTCSRIBSA-N

SMILES

O=C(NC(C(N)=O)C(C)(C)C)C1=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2

Synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indole-3-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.